molecular formula C20H27N5O3 B1574380 MS453

MS453

Cat. No.: B1574380
M. Wt: 385.468
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

MS453 is a potent and selective SETD8 inhibitor. This compound specifically modifies a cysteine residue near the inhibitor binding site, has an IC50 value of 804 nM, reacts with SETD8 with nearquantitative yield, and is selective for SETD8 against 28 other methyltransferases. SETD8 (also known as SET8, R-SET7, or KMT5A) is the only methyltransferase known to catalyze monomethylation of histone H4 lysine 20 (H4K20). SETD8 inhibitors could be valuable anticancer agents.

Scientific Research Applications

1. Role in Multiple Sclerosis

A study conducted by Jacobsen et al. (2000) explored the association of a point mutation in PTPRC with the development of multiple sclerosis (MS). Their findings suggest that a specific mutation in the gene encoding protein-tyrosine phosphatase, receptor-type C (PTPRC), plays a role in the pathogenesis of MS in some families (Jacobsen et al., 2000).

2. Cytochrome P450 Proteins in Drug Metabolism

Savaryn et al. (2020) developed a high-throughput liquid chromatography–multiple-reaction monitoring quantification method for cytochrome P450 proteins in human hepatocytes. This method enables routine protein induction measurements in drug metabolism studies (Savaryn et al., 2020). Additionally, Reinen et al. (2011) assessed the diversity of drug-metabolizing bacterial cytochrome P450 BM3 mutants, providing insights into lead diversification in drug development (Reinen et al., 2011).

3. Pulsed Ultrafiltration-Mass Spectrometry

Johnson et al. (2002) discuss pulsed ultrafiltration-mass spectrometry (PUF-MS) as a method for discovering biologically active small molecules, which includes screening for cytochrome p450-mediated metabolites, relevant in drug development (Johnson et al., 2002).

4. Male Sterility in Wheat

Singh et al. (2018) examined the role of the Ms45 gene in wheat, using CRISPR-Cas9 to produce mutations leading to male sterility. This research has implications for understanding pollen development and hybrid seed production in wheat (Singh et al., 2018).

5. Electrochemistry-Mass Spectrometry in Drug Metabolism

Permentier et al. (2008) reviewed the use of electrochemistry coupled with mass spectrometry (EC-MS) in drug metabolism studies, specifically highlighting its applications in Cytochrome P450 research (Permentier et al., 2008).

Properties

Molecular Formula

C20H27N5O3

Molecular Weight

385.468

SMILES

COC1=C(OC)C=C(N=C(N2CCCC2)N=C3NCCCNC(C=C)=O)C3=C1

Appearance

Solid powder

Synonyms

MS453;  MS-453;  MS 453.; N-(3-((6,7-dimethoxy-2-(pyrrolidin-1-yl)quinazolin-4-yl)amino)propyl)acrylamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.